molecular formula C15H14ClNO2 B5783688 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide CAS No. 62095-60-7

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B5783688
CAS RN: 62095-60-7
M. Wt: 275.73 g/mol
InChI Key: XLJDWILMECZRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac belongs to the phenylacetic acid derivative class of NSAIDs and is available in various formulations such as tablets, capsules, injections, and topical gels.

Mechanism of Action

Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. Diclofenac is a selective inhibitor of COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to reduce inflammation, pain, and fever in various animal models and human studies. It has also been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

Diclofenac is widely used in laboratory experiments to study the mechanisms of inflammation, pain, and fever. It is also used to evaluate the efficacy of new anti-inflammatory and analgesic drugs. However, 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide has certain limitations such as its potential to cause gastrointestinal side effects such as ulcers and bleeding, and its potential to interact with other drugs.

Future Directions

There is ongoing research to develop new and more effective anti-inflammatory and analgesic drugs that have fewer side effects than 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide. Some of the future directions for research include the development of drugs that target specific pathways involved in inflammation and pain, the identification of new targets for drug development, and the development of new drug delivery systems that improve the efficacy and safety of existing drugs.

Synthesis Methods

Diclofenac can be synthesized by the reaction of 4-chlorophenol with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-methylphenylamine in the presence of a base such as sodium hydroxide to yield 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. Diclofenac is a selective inhibitor of COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-4-2-3-5-14(11)17-15(18)10-19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJDWILMECZRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354782
Record name STK032055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide

CAS RN

62095-60-7
Record name 2-(4-Chlorophenoxy)-N-(2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62095-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK032055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.